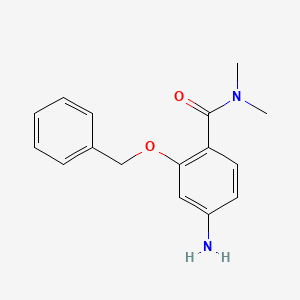

4-Amino-2-(benzyloxy)-N,N-dimethylbenzamide

Descripción

4-Amino-2-(benzyloxy)-N,N-dimethylbenzamide is a benzamide derivative characterized by:

- A benzamide core (C₆H₅CONR₂).

- Amino group (-NH₂) at the 4-position of the benzene ring.

- Benzyloxy group (-OCH₂C₆H₅) at the 2-position.

- N,N-dimethyl substitution on the amide nitrogen.

Propiedades

IUPAC Name |

4-amino-N,N-dimethyl-2-phenylmethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-18(2)16(19)14-9-8-13(17)10-15(14)20-11-12-6-4-3-5-7-12/h3-10H,11,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVBIFSLRWRZEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)N)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nitration of 2-Hydroxybenzoic Acid

The first step involves introducing a nitro group at the 4-position of 2-hydroxybenzoic acid. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C achieves regioselective nitration, yielding 2-hydroxy-4-nitrobenzoic acid with >85% purity.

Optimized Conditions :

-

Temperature: 0–5°C (prevents over-nitration)

-

Reaction time: 2–3 hours

-

Yield: 78–82%

Benzylation of the Hydroxy Group

The hydroxy group at the 2-position is protected via benzylation using benzyl bromide (BnBr) in the presence of a base. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates nucleophilic substitution, producing 2-(benzyloxy)-4-nitrobenzoic acid .

Key Parameters :

-

Solvent: DMF or acetone

-

Base: K₂CO₃ or NaH

-

Temperature: 60–80°C

-

Yield: 70–75%

Side Reaction Mitigation :

Slow addition of BnBr (to minimize dimerization) and excess base (to scavenge HBr) are critical.

Reduction of the Nitro Group

The nitro group at the 4-position is reduced to an amine. Catalytic hydrogenation (H₂/Pd-C) in ethanol or methanol is preferred for lab-scale synthesis, yielding 2-(benzyloxy)-4-aminobenzoic acid .

Alternative Methods :

Optimized Conditions :

-

Catalyst: 10% Pd-C (5% w/w)

-

Pressure: 1–3 atm H₂

-

Yield: 88–92%

Acylation with N,N-Dimethylamine

The final step involves reacting the amine intermediate with N,N-dimethylbenzoyl chloride in the presence of a base. Triethylamine (Et₃N) in tetrahydrofuran (THF) facilitates amide bond formation.

Reaction Protocol :

-

Dissolve 2-(benzyloxy)-4-aminobenzoic acid in THF.

-

Add Et₃N (1.2 equiv) and cool to 0°C.

-

Slowly add N,N-dimethylbenzoyl chloride (1.1 equiv).

-

Stir at room temperature for 12 hours.

Workup :

-

Quench with ice water.

-

Extract with ethyl acetate.

-

Purify via recrystallization (ethanol/water).

Yield : 80–85%

Industrial-Scale Production Optimization

Industrial methods prioritize cost efficiency and scalability while maintaining high purity (>98%). Key advancements include:

Continuous Flow Reactors

Catalytic Improvements

-

Palladium Nanoparticles : Increase hydrogenation efficiency (turnover number >500).

-

Enzymatic Acylation : Lipases in non-aqueous media reduce byproduct formation.

Characterization and Quality Control

Final product purity is verified through:

| Technique | Parameters Analyzed | Acceptance Criteria |

|---|---|---|

| ¹H NMR | Benzyloxy protons (δ 5.2–5.4 ppm) | >98% purity |

| HPLC | Retention time (8.2 min) | Single peak |

| Mass Spec | [M+H]⁺ = 271.1 m/z | ±0.5 Da tolerance |

Impurity Profile :

-

Dimerized Byproduct : <0.5% (controlled via slow BnBr addition).

-

Residual Solvents : <500 ppm (meets ICH Q3C guidelines).

Comparative Analysis of Synthesis Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Lab-Scale | High purity, flexible optimization | Costly solvents, low throughput | 70–85% |

| Industrial | Scalable, solvent recycling | High initial capital investment | 80–90% |

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-2-(benzyloxy)-N,N-dimethylbenzamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The benzyloxy group can be reduced to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the benzyloxy group can yield hydroxyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development : 4-Amino-2-(benzyloxy)-N,N-dimethylbenzamide is being investigated for its potential as a pharmacophore in drug design. Its structural features allow for modifications that can enhance pharmacological properties, making it a candidate for new drug development targeting various diseases, including cancer and metabolic disorders.

Enzyme Inhibition : The compound has shown promise as an inhibitor of key enzymes involved in disease pathways. For instance, studies indicate its potential to inhibit mono-ADP-ribosyltransferases, which are critical in cellular processes such as DNA repair and apoptosis. Molecular docking studies suggest effective binding to enzyme active sites, enhancing its inhibitory potency.

Biological Research

Biochemical Assays : In biological research, 4-Amino-2-(benzyloxy)-N,N-dimethylbenzamide is utilized to study enzyme interactions and protein binding. Its unique structure allows it to act as a ligand in binding studies, facilitating the understanding of enzyme mechanisms.

Case Study - Anticancer Activity : A study evaluated the anticancer effects of various derivatives of benzamide compounds, including 4-Amino-2-(benzyloxy)-N,N-dimethylbenzamide. The results indicated significant inhibitory effects on cancer cell lines, highlighting the compound's potential as a therapeutic agent against cancer.

Industrial Applications

Specialty Chemicals Production : The compound is also explored for its applications in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes, including catalysis and material synthesis.

Synthesis of Complex Molecules : As an intermediate in organic synthesis, 4-Amino-2-(benzyloxy)-N,N-dimethylbenzamide serves as a building block for more complex organic molecules. It is used in the preparation of pharmaceuticals and agrochemicals, contributing to advancements in these fields.

Mecanismo De Acción

The mechanism of action of 4-Amino-2-(benzyloxy)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy and dimethylamino groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Substituent Variations on the Benzamide Core

Key structural analogs and their differences are summarized below:

Key Insights :

Lipophilicity and Solubility

- LogP Values :

- Aqueous Solubility: The amino group in the target compound enhances water solubility compared to non-amino analogs (e.g., 4-(benzyloxy)-N-butylbenzamide) .

Actividad Biológica

4-Amino-2-(benzyloxy)-N,N-dimethylbenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial therapy. This article explores its biological activity, mechanisms of action, and related research findings, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- IUPAC Name : 4-Amino-2-(benzyloxy)-N,N-dimethylbenzamide

Anticancer Properties

Recent studies indicate that compounds similar to 4-amino-2-(benzyloxy)-N,N-dimethylbenzamide exhibit significant anticancer properties. For instance, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) was shown to selectively inhibit histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis in cancer cells . The inhibition of HDACs is a promising therapeutic strategy in cancer treatment, suggesting that derivatives of benzamide may also possess similar mechanisms.

| Compound | HDAC Inhibition (IC nM) | Cell Line Tested | Antiproliferative Effect |

|---|---|---|---|

| NA | HDAC1: 95.2, HDAC2: 260.7, HDAC3: 255.7 | A2780, HepG2 | Significant |

| 4-Amino-2-(benzyloxy)-N,N-dimethylbenzamide | TBD | TBD | TBD |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on benzamide derivatives has indicated that modifications can enhance their efficacy against various bacterial strains . The presence of the benzyloxy group may contribute to improved interaction with microbial targets.

The biological activity of 4-amino-2-(benzyloxy)-N,N-dimethylbenzamide is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, such as HDACs and dihydrofolate reductase (DHFR) .

- Cell Cycle Modulation : Induction of G2/M phase arrest has been observed in cell lines treated with benzamide derivatives, leading to increased apoptosis rates .

- Binding Affinity : The compound may interact with specific receptors or enzymes, modulating their activity and influencing cellular processes.

Case Studies

- HDAC Inhibitors : A study highlighted the efficacy of benzamide derivatives in inhibiting HDACs, showcasing their potential as therapeutic agents in oncology .

- Antimicrobial Screening : Another investigation into benzamide derivatives demonstrated their ability to inhibit growth in various bacterial strains, suggesting a pathway for developing new antibiotics .

Q & A

Basic: What are the critical safety protocols for handling 4-Amino-2-(benzyloxy)-N,N-dimethylbenzamide in laboratory settings?

Answer:

Prior to synthesis or handling, conduct a thorough hazard analysis for all reagents and intermediates. Key steps include:

- Risk assessment for mutagenicity: Ames testing (or similar assays) is recommended, as structurally related anomeric amides exhibit mutagenic potential. For example, compound 3 (a related benzamide derivative) showed mutagenicity comparable to benzyl chloride in Ames II testing .

- Ventilation and PPE : Use fume hoods, nitrile gloves, and lab coats. Avoid skin contact due to potential decomposition products.

- Storage : Store in airtight containers under inert gas to prevent degradation. DSC data for similar compounds indicates thermal instability .

Basic: What synthetic strategies are effective for preparing 4-Amino-2-(benzyloxy)-N,N-dimethylbenzamide?

Answer:

A two-step approach is common:

Acylation : React O-benzyl hydroxylamine hydrochloride with an activated acylating agent (e.g., 4-trifluoromethyl benzoyl chloride) in dichloromethane (DCM) with sodium carbonate as a base. Monitor reaction completion via TLC .

Dimethylation : Use dimethylamine or methyl iodide under basic conditions (e.g., NaH in THF) to introduce the N,N-dimethyl groups. Optimize stoichiometry to minimize side products like over-alkylation .

Advanced: How does the benzyloxy substituent influence the compound’s reactivity in deamination reactions?

Answer:

The benzyloxy group at the 2-position stabilizes intermediates via resonance, enabling mild deamination at room temperature. For example, in related compounds (e.g., N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide), the benzyloxy moiety facilitates direct deamination of primary amines without pre-functionalization. This contrasts with traditional methods requiring harsh reagents (e.g., HNO₂) .

Experimental validation : Use NMR to track intermediate formation (e.g., primary isodiazene) and GC-MS to confirm alkane products .

Advanced: How can conflicting data on the mutagenicity of benzamide derivatives be resolved?

Answer:

Address discrepancies through:

- Comparative Ames testing : Benchmark against known mutagenic controls (e.g., benzyl chloride) and structurally similar compounds. For instance, compound 3 showed lower mutagenicity than other anomeric amides, aligning with safer handling protocols .

- Dose-response studies : Quantify mutagenic thresholds using bacterial reverse mutation assays (OECD 471).

- Computational modeling : Apply QSAR models to predict mutagenicity based on substituent electronic profiles .

Advanced: What structure-activity relationship (SAR) insights guide modifications of the benzamide core for enzyme inhibition?

Answer:

Key SAR considerations:

- Amino group placement : The 4-amino group enhances hydrogen bonding with enzyme active sites (e.g., Trypanosoma brucei inhibitors). Replace with bulkier groups (e.g., trifluoromethyl) to modulate lipophilicity and binding affinity .

- Benzyloxy vs. methoxy : The benzyloxy group at the 2-position improves metabolic stability compared to methoxy, as seen in analogs like N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide .

Methodology : Use crystallography (e.g., X-ray) or docking simulations to validate interactions .

Basic: What analytical techniques are recommended for characterizing 4-Amino-2-(benzyloxy)-N,N-dimethylbenzamide?

Answer:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm, dimethyl groups at δ 2.8–3.1 ppm) .

- HPLC-MS : Monitor purity (>98%) and detect trace byproducts (e.g., unreacted intermediates) .

- FT-IR : Identify characteristic amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced: How to design experiments to study this compound’s potential as a biochemical probe?

Answer:

- Target identification : Use affinity chromatography or SPR to screen for protein targets (e.g., kinases, GPCRs).

- Mechanistic studies : Employ stopped-flow kinetics to measure binding rates or fluorescence polarization for conformational changes .

- In vitro models : Test in cell lines (e.g., HEK293) with CRISPR knockouts to confirm target specificity. Compare with structurally related probes (e.g., N-(2-aminoethyl)-N-benzyloxyphenyl benzamides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.